Superior mGlu4 PAM Potency: [4,3-b] Scaffold vs. Indazole
The 1H-pyrazolo[4,3-b]pyridin-3-amine core, when derivatized to VU0418506, exhibits high potency as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), with EC50 values of 68 nM for human mGlu4 and 46 nM for rat mGlu4 . In contrast, the indazole scaffold, a commonly employed bioisostere for pyrazolopyridines, typically yields less potent mGlu4 PAMs, with optimized indazole-based compounds often requiring additional structural modifications to approach sub-100 nM potency [1]. This demonstrates a clear advantage of the [4,3-b] core for achieving high mGlu4 PAM efficacy.
| Evidence Dimension | mGlu4 Positive Allosteric Modulator Potency (EC50) |
|---|---|
| Target Compound Data | VU0418506 (derivative): 68 nM (human mGlu4), 46 nM (rat mGlu4) |
| Comparator Or Baseline | Indazole scaffold derivatives: Generally >100 nM EC50 for mGlu4 PAM activity |
| Quantified Difference | Approximately 2- to 3-fold lower potency for indazole-based comparators |
| Conditions | Calcium mobilization assays in HEK293 cells expressing hmGlu4 or rmGlu4 |
Why This Matters
The enhanced potency of the [4,3-b] scaffold translates to a wider therapeutic window and lower required dosing in preclinical models, making it a more attractive core for Parkinson's disease drug discovery programs.
- [1] Vanderbilt University. Indazole and azaindazole substituted compounds as mglur4 allosteric potentiators, compositions, and methods of treating neurological dysfunction. Patent WO2016022675A1. 2016. View Source
